5-(Hydroxyamino)quinoline 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
19701-46-3 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(NE)-N-(1-hydroxyquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O2/c12-10-8-4-1-5-9-7(8)3-2-6-11(9)13/h1-6,12-13H/b10-8+ |
InChI Key |
UKENYJRRFBSFOJ-CSKARUKUSA-N |
SMILES |
C1=CC(=NO)C2=CC=CN(C2=C1)O |
Isomeric SMILES |
C1=C/C(=N\O)/C2=CC=CN(C2=C1)O |
Canonical SMILES |
C1=CC(=NO)C2=CC=CN(C2=C1)O |
Synonyms |
5-(Hydroxyamino)quinoline 1-oxide |
Origin of Product |
United States |
Synthetic Strategies and Advanced Chemical Reactivity of 5 Hydroxyamino Quinoline 1 Oxide Analogs
Synthetic Methodologies for 5-(Hydroxyamino)quinoline 1-oxide and Its Structural Analogs
The synthesis of this compound and its structural analogs involves strategic chemical transformations to introduce the hydroxyamino group and the N-oxide moiety onto the quinoline (B57606) scaffold.
Regioselective Introduction of Hydroxyamino and N-Oxide Moieties
The regioselective synthesis of functionalized quinoline N-oxides is a critical aspect of preparing analogs of this compound. Various methods have been developed to control the position of substitution on the quinoline ring. For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinoline N-oxides. researchgate.net Rhodium(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols provides an efficient route to various functionalized isoquinoline (B145761) N-oxides, demonstrating the potential for regioselective synthesis. researchgate.net
Furthermore, the introduction of an amide group at the C-8 position of a quinoline N-oxide can be achieved with high regioselectivity using an iridium catalyst and an acid. This method selectively activates the C-H bond at the C-8 position over the C-2 position. google.com Such regioselective methods are crucial for synthesizing specific structural analogs to probe structure-activity relationships.
Oxidation Pathways from Quinoline Precursors to Hydroxyaminoquinoline 1-oxides
The conversion of quinoline precursors to hydroxyaminoquinoline 1-oxides typically involves a two-step process: N-oxidation of the quinoline ring followed by reduction of a nitro group to a hydroxyamino group.
The N-oxidation of quinolines is often accomplished using peroxy acids, such as perbenzoic acid. guidechem.com For example, 4-nitroquinoline (B1605747) can be oxidized to 4-nitroquinoline 1-oxide using a peracid. guidechem.com The subsequent reduction of the nitro group to a hydroxyamino group is a key step. This transformation is thought to be a critical metabolic activation step for the carcinogenicity of compounds like 4-nitroquinoline 1-oxide (4NQO). researchgate.net The resulting 4-hydroxyaminoquinoline 1-oxide (4HAQO) is a reactive metabolite. researchgate.net
Alternatively, the synthesis can start from a substituted quinoline. For instance, the synthesis of 7-amino-8-hydroxyquinoline involved the nitration of 5-chloro-8-hydroxyquinoline, followed by hydrogenation which simultaneously reduced the nitro group and removed the chloro group. nih.gov
Advanced Derivatization for Mechanistic Probing (e.g., acetylated forms)
To investigate the chemical mechanisms of action, researchers often synthesize derivatized forms of this compound. Acetylated derivatives, for example, serve as important tools. The synthesis of such derivatives often involves protecting group strategies and specific reaction conditions.
For instance, in the synthesis of 7-acetamido-8-benzyloxyquinoline N-oxide, the amino and hydroxyl groups of 7-amino-8-hydroxyquinoline were first acetylated. nih.gov The diacetylated product was then selectively hydrolyzed to give 7-acetamido-8-hydroxyquinoline. nih.gov Subsequent benzylation of the hydroxyl group followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) yielded the desired N-oxide. nih.gov These derivatization strategies allow for a more detailed examination of the role of specific functional groups in the molecule's reactivity.
Mechanistic Aspects of Chemical Reactivity within Biological Milieus
The biological activity of this compound is intrinsically linked to its chemical reactivity, which is governed by its electronic structure and electrophilic character.
Electronic Structure and Redox Potentials
The electronic structure of quinoline N-oxides is characterized by a high-lying highest occupied molecular orbital (HOMO), which explains their enhanced reactivity towards electrophiles compared to the parent azines. pageplace.de The N-oxide group significantly influences the electron distribution within the quinoline ring system.
The redox potentials of quinoline derivatives are crucial for understanding their behavior in biological systems, where electron transfer processes are common. The redox potentials of copper guanidine-quinoline complexes, for example, can be tuned by substituting functional groups on the quinoline moiety, highlighting the influence of substituents on the electronic properties. d-nb.info The reduction potential of quinoline N-oxide itself has been measured by polarography in acetonitrile. pageplace.de
Table 1: Half-Wave Redox Potentials of N-Oxides in Acetonitrile
| N-oxide | Reduction E½, V vs. SCE | Oxidation E½, V vs. SCE |
| Pyridine (B92270) | -2.297 | 1.802 |
| Pyrazine | -1.837 | 2.312 |
| Quinoline | -1.809 | 1.537 |
| Isoquinoline | -1.946 | Not specified |
Data sourced from "Heterocyclic N-Oxides" pageplace.de
Electrophilic Character and Interaction Propensities
The electrophilic character of quinoline 1-oxide derivatives plays a significant role in their chemical reactivity. The formation of adducts with nucleophiles is a key aspect of their biological effects. For example, the carcinogen 4-nitroquinoline 1-oxide (4NQO) is metabolically reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is a more potent electrophile. researchgate.net This metabolite can then react with DNA, forming adducts that can lead to mutations. researchgate.net
The reactivity of the quinoline 1-oxide nucleus can be influenced by the formation of complexes. For instance, the lithiation of a quinoline 1-oxide-BF₃ complex followed by treatment with an electrophile leads to substitution at the 2-position, whereas the reaction of quinoline 1-oxide itself under the same conditions results in dimerization. clockss.org This demonstrates that modifying the electronic properties of the N-oxide can direct its reactivity. clockss.org
Tautomeric Equilibria and Their Influence on Reactivity (e.g., hydroxyimino tautomerism)
The chemical behavior and reactivity of this compound and its analogs are profoundly influenced by the existence of tautomeric equilibria. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of hydroxyaminoquinoline 1-oxides, the most significant equilibrium is that between the hydroxyamino form and its hydroxyimino (or oxime) tautomer.
This phenomenon is well-documented in related compounds, particularly the carcinogenic 4-hydroxyaminoquinoline 1-oxide. Studies have shown that 4-hydroxyaminoquinoline 1-oxide preferentially exists in its 4-hydroxyimino tautomeric form. nih.gov This equilibrium involves the migration of a proton from the nitrogen of the hydroxyamino group to the quinoline ring nitrogen, resulting in a quinonoid structure. For this compound, this equilibrium can be represented as the interconversion between the amine-oxide form and the imine-alcohol form (5-(hydroxyimino)-1,5-dihydroquinolin-1-ol).
The general principle of tautomerism in heterocyclic N-oxides carrying a hydroxy- or amino- group in the α or γ position is a recognized phenomenon. pageplace.de While many amino derivatives of heterocyclic N-oxides exist predominantly in the amino form, the presence of the N-oxide function can influence the stability of different tautomers. pageplace.de In the case of hydroxyaminoquinoline 1-oxides, the hydroxyimino tautomer plays a critical role in the molecule's reactivity, particularly in its biological activity.
The influence of this tautomerism on reactivity is most evident when considering the metabolic activation of these compounds. It has been suggested that esters of the hydroxylamine (B1172632) tautomer are key intermediates in the process of oncogenesis. acs.org The reactivity of monoesters and diesters, such as the diacetate of 4-hydroxyaminoquinoline 1-oxide, has been investigated to understand these pathways. acs.org
The hydrolysis and reactivity of these esters are highly dependent on pH and the specific tautomeric form that is esterified. For instance, research on 1-acetoxy-4-(hydroxyimino)-1,4-dihydroquinoline, a derivative of the hydroxyimino tautomer, reveals its potential to generate highly reactive nitrenium ion intermediates. acs.org These intermediates are capable of undergoing nucleophilic attack, including at the C3-position of the quinoline ring, which is a proposed mechanism for their carcinogenic action. acs.org The stability of these esterified tautomers is often low, with some decomposing rapidly on exposure to moisture. acs.org
The selective interaction of related hydroxyimino quinoline structures with ions further underscores the distinct reactivity of this tautomeric form. For example, 5-(hydroxyimino)quinolin-8-one demonstrates selective interaction with fluoride (B91410) and zinc ions, leading to significant changes in its spectroscopic properties. researchgate.net This highlights how the electronic distribution in the hydroxyimino tautomer facilitates specific chemical interactions.
The table below summarizes key research findings related to the tautomerism and reactivity of hydroxyaminoquinoline 1-oxide and its analogs.
| Compound/Derivative | Tautomeric Preference | Observed Reactivity/Property | Reference |
| 4-Hydroxyaminoquinoline 1-oxide | Preferentially exists as the 4-hydroxyimino tautomer. | Potent carcinogen; its biological activity is linked to its tautomeric nature. | nih.govnih.gov |
| 1-Acetoxy-4-(hydroxyimino)-1,4-dihydroquinoline | N/A (Derivative of the hydroxyimino tautomer) | Hydrolysis above pH 1 yields a complex mixture, including 4-(hydroxyamino)quinoline and 4-nitrosoquinoline. Capable of generating nitrenium ion intermediates. | acs.org |
| Diesters of 4-hydroxyaminoquinoline 1-oxide (e.g., diacetate) | N/A (Derivative) | Considered likely intermediates in oncogenesis, capable of generating nitrenium ions and undergoing nucleophilic attack. | acs.org |
| 5-(Hydroxyimino)quinolin-8-one | N/A (Hydroxyimino tautomer) | Shows selective colorimetric and fluorescent response to fluoride and zinc ions due to deprotonation. | researchgate.net |
This tautomeric equilibrium is a critical determinant of the chemical and biological properties of this compound and its analogs. The ability to exist in the hydroxyimino form provides a pathway for metabolic activation and subsequent reaction with biological macromolecules, which is central to their mechanism of toxicity and carcinogenicity.
Complex Metabolic Pathways and Biotransformation of Hydroxyaminoquinoline 1 Oxides
Enzymatic Reduction of Precursor Nitroquinoline 1-oxides to Hydroxyaminoquinoline 1-oxides
The formation of hydroxyaminoquinoline 1-oxides is initiated by the enzymatic reduction of their precursor nitroquinoline 1-oxides. For instance, the potent carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO) undergoes a four-electron reduction of its nitro group to yield 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered its proximate carcinogenic metabolite. researchgate.netoup.com This critical activation step is catalyzed by nitroreductases found in the liver.
In both rats and mice, a dicumarol-resistant NADH:4NQO nitroreductase has been identified as a key enzyme in this conversion. nih.gov While NAD(P)H:quinone reductase (DT-diaphorase) is the predominant 4NQO reductase in the liver cytosol of Sprague-Dawley rats, the specific activities of the dicumarol-resistant NADH:4NQO nitroreductase are comparable to those in mouse liver cytosols. nih.gov Studies have shown that in mouse liver cytosols, this NADH-specific nitroreductase is the primary enzyme responsible for the reduction of 4NQO. nih.gov The product of this reaction, 4HAQO, has been directly identified through high-performance liquid chromatography analysis. nih.gov This enzymatic reduction is a crucial initiating event in the carcinogenicity of 4NQO. researchgate.net
Role of Cytochrome P450 Enzymes in N-Oxidation and Other Metabolic Transformations
Cytochrome P450 (P450) enzymes are a superfamily of hemoproteins that play a central role in the metabolism of a wide array of xenobiotics, including drugs and carcinogens. uv.esmdpi.com They are primarily involved in Phase I metabolic reactions, which introduce or expose polar functional groups, facilitating the detoxification and elimination of foreign compounds. nih.gov The human genome contains 57 P450 genes, with enzymes from families 1-3 being the most significant in drug metabolism. mdpi.com
Substrate Specificity and Catalytic Efficiency of Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1)
The CYP1 family, comprising CYP1A1, CYP1A2, and CYP1B1, is particularly important in the metabolism of procarcinogens. nih.gov These enzymes exhibit broad and often overlapping substrate specificities. nih.gov
CYP1A1 is primarily found in extrahepatic tissues and is known to metabolize various compounds, including polycyclic aromatic hydrocarbons and endogenous substrates like arachidonic acid. nih.govmdpi.com It plays a role in the metabolic activation of procarcinogens to their carcinogenic forms. nih.govsemanticscholar.org
CYP1A2 is the major CYP enzyme in the human liver and is involved in the metabolism of numerous drugs and endogenous compounds such as melatonin (B1676174) and estradiol. nih.govsemanticscholar.org
CYP1B1 is expressed in many extrahepatic tissues and is often overexpressed in cancer cells. nih.govsemanticscholar.org It metabolizes a wide range of xenobiotics and endogenous compounds, including steroids. nih.gov
The substrate specificity of these isoforms can overlap. For example, the major metabolite of a particular compound for both human CYP1B1 and an ancestral mammalian CYP1B1 may be the same 5,6-oxide that is reported for human CYP1A1 and CYP1A2. nih.gov
Formation of Detoxication Products via Ring Oxidation Pathways
In addition to bioactivation, P450 enzymes can also catalyze detoxication reactions. Ring oxidation is a common metabolic pathway that can lead to the formation of less toxic, more easily excretable metabolites. For instance, the metabolism of quinoline (B57606) by human liver microsomes can result in the formation of quinoline-5,6-diol. nih.gov This is likely preceded by the formation of quinoline-5,6-epoxide, a reaction in which CYP2A6 is implicated. nih.gov The subsequent conversion of the epoxide to the diol is efficiently catalyzed by microsomal epoxide hydrolase. nih.gov P450 enzymes can also catalyze the formation of various hydroxylated metabolites. mcmaster.ca
Acetylation and Deacetylation Processes by Transferases and Their Impact on Bioactivation
Acetylation and deacetylation are crucial Phase II metabolic reactions that can significantly influence the biological activity of compounds. These processes are catalyzed by N-acetyltransferases (NATs) and histone deacetylases (HDACs), respectively. nih.govnih.gov
The hydroxyamino group of compounds like 4-hydroxyaminoquinoline 1-oxide can be further metabolized through acetylation. The resulting N-acetoxy-aminoquinoline 1-oxide is a highly reactive electrophile. For example, monoacetyl-hydroxyaminoquinoline 1-oxide (Ac-HAQO) is considered a model of the ultimate carcinogenic form of 4-nitroquinoline 1-oxide. nih.gov This acetylated metabolite can react with DNA, forming adducts and causing DNA damage, such as single-strand breaks. nih.gov The balance between acetylation and deacetylation is critical, as it can modulate the extent of bioactivation and subsequent toxicity.
In Vitro and In Vivo Metabolic Profiling and Identification of Novel Metabolites
Metabolic profiling, or metabolomics, is a powerful tool for studying the biotransformation of compounds both in laboratory settings (in vitro) and in living organisms (in vivo). peerj.com These studies aim to identify and quantify the full range of metabolites produced during the metabolic process.
In vivo studies using animal models, such as rats treated with 4NQO, have been employed to investigate the metabolic changes that occur during carcinogenesis. peerj.com By analyzing serum samples using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can identify dysregulated metabolic pathways, such as those involving amino acids and fatty acids. peerj.commdpi.com For example, in a 4NQO-induced rat tongue carcinogenesis model, 16 metabolites were found to be associated with the carcinogenic process. peerj.com
In vitro studies, often using liver microsomes or specific enzymes, allow for a more detailed investigation of individual metabolic reactions. For example, the metabolism of 4-hydroxyaminoquinoline-1-oxide (4HAQO) has been studied in chick embryos, revealing its rapid conversion into non-carcinogenic compounds. nih.gov Furthermore, studies comparing the metabolism of 4-HAQO in the pancreas (a target organ) and the liver (a non-target organ) of rats have highlighted that differences in metabolic profiles and the extent of DNA adduct formation are key factors in organ-specific tumorigenesis. nih.gov
Molecular Mechanisms of Dna Adduct Formation and Genotoxicity
Generation of Reactive Oxygen Species (ROS) and Subsequent Oxidative DNA Damage
In addition to forming direct DNA adducts, hydroxyaminoquinoline 1-oxides are implicated in a second genotoxic mechanism: the generation of reactive oxygen species (ROS), which leads to oxidative damage to DNA bases. psu.edu
The carcinogenic activity of the parent compound, 4-nitroquinoline (B1605747) 1-oxide (4-NQO), is initiated by the enzymatic reduction of its nitro group within the cell. oup.comsemanticscholar.orgwikipedia.org This metabolic process, which leads to the formation of the proximate carcinogen 4-hydroxyaminoquinoline 1-oxide (4-HAQO), can also produce ROS as a byproduct. wikipedia.orgnih.gov
A major consequence of the ROS generated during the metabolism of quinoline (B57606) oxides is the oxidative damage to DNA bases. The most notable and well-studied lesion is 8-hydroxydeoxyguanosine (8OHdG or 8-oxo-dG), formed from the oxidation of deoxyguanosine. oup.comresearchgate.net
The formation of 8OHdG is a hallmark of oxidative stress and is considered a key biomarker for this type of DNA damage. wikipedia.orgnih.gov Studies have shown that 4-hydroxyaminoquinoline 1-oxide, in the presence of copper ions, can efficiently induce the formation of 8OHdG in DNA. nih.gov The parent compound, 4-NQO, robustly induces 8OHdG through mechanisms involving both ROS formation and the depletion of cellular antioxidants like glutathione. oup.comsemanticscholar.org The presence of 8OHdG in DNA is mutagenic, as it can lead to G:C to T:A transversion mutations during DNA replication, thus contributing significantly to the carcinogenicity of the parent compound. wikipedia.org
Induction of DNA Strand Breaks and Their Underlying Mechanisms
5-(Hydroxyamino)quinoline 1-oxide, a metabolite of 4-nitroquinoline 1-oxide (4-NQO), is known to induce DNA strand scission. aacrjournals.org This damage can occur to both DNA and DNA-protein complexes. aacrjournals.org Studies have shown that the generation of reactive oxygen species (ROS) plays a role in the DNA damage caused by these compounds. oup.compsu.edu For instance, the treatment of cells with 4-NQO, the precursor to 5-HAQO, leads to the formation of superoxide (B77818), hydrogen peroxide, and hydroxyl radicals, which in turn cause a significant amount of 8-hydroxydeoxyguanosine (8OHdG), a form of oxidative DNA damage. researchgate.net The DNA damage, including strand breaks, triggers DNA repair synthesis. aacrjournals.orgaacrjournals.org In vitro experiments have demonstrated that exposure of pancreatic slices to 4-hydroxyaminoquinoline 1-oxide (a related compound) resulted in increased incorporation of thymidine (B127349) into DNA, indicative of DNA repair synthesis in response to the induced damage. aacrjournals.org The kinetics of this repair suggest that most of the DNA repair synthesis happens within the first two hours following the damage. aacrjournals.orgaacrjournals.org
The process of DNA damage by 4-hydroxyaminoquinoline 1-oxides can be mediated by copper ions. In the presence of Cu(II), 4-hydroxyaminoquinoline 1-oxide can cleave isolated DNA. oup.com This process is inhibited by catalase and bathocuproine, a Cu(I)-specific chelator, suggesting that hydroxyl free radicals are not the primary active species in this particular mechanism of DNA cleavage. oup.com
Molecular Basis of Mutagenicity Induced by Hydroxyaminoquinoline 1-oxides
The mutagenicity of hydroxyaminoquinoline 1-oxides stems from the formation of DNA adducts that can lead to errors during DNA replication and repair.
DNA Adducts as Premutagenic Lesions and Their Repair Bypass
Following its formation from 4-NQO, 5-HAQO can be further activated, for example by acylation, to form a reactive ester. This electrophilic reactant then covalently binds to DNA, forming stable quinoline monoadducts. psu.eduwikipedia.org These adducts are considered premutagenic lesions. oup.com The primary sites of adduction are purine (B94841) bases, specifically at the N2 and C8 positions of guanine (B1146940) and the N6 position of adenine (B156593). psu.eduresearchgate.net The N2-guanine adduct is often the major lesion formed both in vitro and in vivo. psu.eduacs.org
These bulky adducts can distort the DNA helix and are recognized by cellular repair machinery, such as the UvrABC excinuclease system in E. coli, which is also responsible for repairing thymine (B56734) dimers caused by UV radiation. oup.com The RecA protein, a key player in homologous recombination and the SOS response, can also recognize and bind to DNA containing as little as a single 4-HAQO adduct, suggesting it recognizes even minor local distortions in the DNA structure. oup.com If these adducts are not repaired before DNA replication, they can be bypassed by specialized DNA polymerases in a process known as translesion synthesis. This bypass, however, is often error-prone and can lead to the incorporation of incorrect bases opposite the adducted nucleotide, resulting in mutations. acs.org
The formation and persistence of these DNA adducts are critical factors in the initiation of tumorigenesis. nih.gov Studies comparing target and non-target organs for 4-HAQO carcinogenicity have shown a correlation between higher levels of DNA adduct formation and slower removal of these adducts in the susceptible target organs. nih.gov
Specific Mutational Signatures (e.g., G to T Transversions)
The types of mutations induced by hydroxyaminoquinoline 1-oxides are characteristic and provide insight into the mechanism of their mutagenicity. A predominant mutational signature associated with these compounds is the G to T (guanine to thymine) transversion. researchgate.netwikipedia.org This specific mutation is thought to arise from the formation of 8-hydroxydeoxyguanosine (8OHdG), an oxidative DNA lesion. researchgate.netwikipedia.org When 8OHdG is present in the DNA template during replication, it can mispair with adenine, leading to a G:C to T:A transversion in the subsequent round of replication. researchgate.net
Studies in various organisms have confirmed the prevalence of base-pair substitution mutations induced by 4-NQO and its metabolites. nih.govaacrjournals.org In Neurospora crassa, both 4-NQO and 4-HAQO induce predominantly base-pair substitutions. nih.govaacrjournals.org Similarly, whole-genome sequencing of 4-NQO-induced mutants in Aspergillus nidulans revealed that while guanine is the preferred target, substitutions also occur at adenine residues. oup.comnih.gov In single-stranded DNA, the mutational spectrum of a 4-HAQO derivative was characterized by G to pyrimidine (B1678525) transversions. nih.gov
In Vitro Mutagenicity Assays and Strain-Specific Responses (e.g., Ames test, SOS Chromotest)
The mutagenic potential of this compound and its parent compound, 4-NQO, has been extensively evaluated using various in vitro assays. The Ames test, which utilizes different strains of Salmonella typhimurium to detect chemical mutagens, is a widely used method. psu.edunih.gov 4-NQO and its derivatives have shown mutagenic activity in this test, often requiring metabolic activation by an S9 fraction from rat liver to exert their full effect. nih.gov The response can be strain-specific, reflecting the different types of DNA damage and the cellular repair capacities of the bacterial strains. nih.gov For instance, some heterocyclic amines, which also form DNA adducts, are potent mutagens in the Ames assay, possibly due to high levels of esterifying acetyltransferase enzymes in the Salmonella strains that produce the reactive intermediates. nih.gov
The SOS Chromotest is another valuable tool for assessing the genotoxicity of these compounds. wikipedia.org This colorimetric assay measures the induction of the SOS response in Escherichia coli, which is triggered by DNA damage. wikipedia.orgresearchgate.net 4-NQO is often used as a positive control in this assay and has been shown to induce a genotoxic response. researchgate.netmdpi.com The genotoxicity can be influenced by metabolic activation, with studies showing that a kidney S9 fraction can lead to a strong genotoxic effect. mdpi.com The ability of certain probiotic strains of Lactobacillus to inhibit the genotoxicity of 4-NQO has also been demonstrated using the SOS Chromotest. researchgate.netkoreascience.kr
Below is a table summarizing the results of in vitro mutagenicity assays for 4-nitroquinoline 1-oxide, the precursor to this compound.
| Assay | Test Organism/System | Compound | Metabolic Activation (S9) | Result | Reference |
| Ames Test | Salmonella typhimurium TA100 | Quinoline 7,8-oxide | With S9 | Positive | nih.gov |
| Ames Test | Salmonella typhimurium TA100 | N-methyl-quinoline 5,6-oxide | With S9 | Weakly Positive | nih.gov |
| Ames Test | Salmonella typhimurium TA100 | trans-quinoline-5,6,7,8-dioxide | Without S9 | Weakly Positive | nih.gov |
| SOS Chromotest | Escherichia coli PQ37 | 4-Nitroquinoline 1-oxide | Without S9 | Weakly Genotoxic | mdpi.com |
| SOS Chromotest | Escherichia coli PQ37 | 4-Nitroquinoline 1-oxide | With Kidney S9 | Strong Genotoxic Effect | mdpi.com |
| SOS Chromotest | Escherichia coli PQ37 | 4-Nitroquinoline 1-oxide | With Liver S9 | Positive at high concentration | mdpi.com |
| Mutagenicity Test | Neurospora crassa | 4-Nitroquinoline 1-oxide | Not Applicable | Induces base-pair substitutions | nih.govaacrjournals.org |
| Mutagenicity Test | Neurospora crassa | 4-Hydroxyaminoquinoline 1-oxide | Not Applicable | Induces base-pair substitutions | nih.govaacrjournals.org |
| Mutagenicity Test | Aspergillus nidulans | 4-Nitroquinoline 1-oxide | Not Applicable | Induces substitutions in G and A | oup.comnih.gov |
Enzymatic and Cellular Interactions Beyond Direct Metabolism
Induction and Modulation of Cellular DNA Damage Response Systems
The presence of 4-HAQO-induced DNA adducts triggers a cellular response aimed at repairing the damage and mitigating stress. This involves the activation of specific DNA repair pathways and prokaryotic stress response systems.
In Escherichia coli, the nucleotide excision repair (NER) pathway is a primary mechanism for removing bulky DNA lesions, including those created by 4-NQO. oup.com The key enzyme complex in this process, (A)BC excinuclease, recognizes the adducts and initiates their removal. oup.com The enzyme makes two incisions in the DNA backbone: one at the 8th phosphodiester bond 5' to the damaged base and another at the 5th phosphodiester bond 3' to it. oup.com This dual incision excises a short, single-stranded DNA fragment containing the adduct. oup.com
The efficiency of this repair process is not uniform and appears to be influenced by the local DNA sequence. oup.com Studies have shown that the incision efficiency by (A)BC excinuclease at 4-NQO adducts can vary significantly, ranging from 25% to 75%. oup.com While most adducts are repaired with an efficiency of 60-70%, certain lesions are repaired less effectively. oup.com This variability suggests that the sequence context of the adduct can influence its recognition and cleavage by the NER machinery. oup.com
4-Nitroquinoline (B1605747) 1-oxide is a potent inducer of the soxRS regulon in E. coli, a critical defense system against oxidative stress. psu.eduresearchgate.net The induction by 4-NQO is reported to be more than ten times stronger than that of the classic inducer, paraquat. researchgate.net The soxRS system operates through a two-stage mechanism. nih.gov First, the sensor protein SoxR, which contains iron-sulfur clusters, detects the presence of redox-cycling compounds or superoxide (B77818) radicals. nih.govnih.gov This activation is thought to occur through the oxidation of the SoxR sensor, which then triggers the transcription of the soxS gene. nih.govigem.org The SoxS protein then acts as a transcriptional activator for a battery of over 10 genes that help the cell combat oxidative damage. researchgate.netnih.gov
The activation of the soxRS regulon by 4-NQO is dependent on a functional soxR gene and the presence of molecular oxygen. researchgate.net The underlying mechanism involves the generation of reactive oxygen species by 4-hydroxyaminoquinoline 1-oxide during its redox cycling. psu.edu Some research also suggests that the response can be triggered by the depletion of the cellular NADPH pool, which can occur during the detoxification process, even in the absence of oxygen. nih.gov
Interference with DNA Topoisomerases and Cleavage Complexes
4-NQO has been identified as an effective inducer of cellular topoisomerase I-DNA cleavage complexes (Top1cc). semanticscholar.orgnih.gov Topoisomerase I relieves DNA supercoiling by creating transient single-strand breaks, forming a temporary covalent intermediate known as a cleavage complex. semanticscholar.org While certain anticancer drugs work by trapping this complex, 4-NQO induces Top1cc through a distinct mechanism. semanticscholar.orgnih.gov
Unlike inhibitors such as camptothecin, 4-NQO does not directly trap the Top1cc in biochemical assays. semanticscholar.orgnih.gov Instead, it is proposed that the active metabolites of 4-NQO, such as 4-HAQO, form DNA adducts that subsequently trap the topoisomerase I enzyme on the DNA. semanticscholar.orgnih.gov A notable characteristic of 4-NQO-induced Top1cc is their progressive accumulation over time and their persistence even after the removal of the compound. semanticscholar.orgnih.gov The formation of these stabilized cleavage complexes is a significant factor in the cellular activity of 4-NQO and contributes to its genotoxic effects. semanticscholar.orgnih.gov
| Feature | Description | Reference |
|---|---|---|
| Induction | 4-NQO induces the formation of Top1cc in various cell lines. | semanticscholar.orgnih.gov |
| Mechanism | Proposed to occur via DNA adducts formed by 4-NQO metabolites, which then trap the enzyme. | semanticscholar.orgnih.gov |
| Kinetics | Complexes accumulate progressively and persist after 4-NQO is removed. | semanticscholar.orgnih.gov |
| Cellular Consequence | Contributes to the overall cellular activity and genotoxicity of 4-NQO. | semanticscholar.orgnih.gov |
Structure Activity Relationship Sar Investigations of Hydroxyaminoquinoline 1 Oxides
Influence of Hydroxyamino and N-Oxide Functional Groups on Biological Activity
The biological activity of quinoline (B57606) N-oxides is often linked to their capacity for metabolic activation and subsequent interaction with cellular macromolecules. The N-oxide group, in many aromatic compounds, is considered a structural alert for mutagenicity. This is because it can be metabolically reduced, leading to reactive intermediates that can damage DNA. For instance, the reduction of the nitro group in 4-NQO to a hydroxyamino group is a critical step in its conversion to the ultimate carcinogen, 4-HAQO, which then forms stable DNA adducts. nih.govnih.gov The hydroxyamino group is thus a key functional moiety responsible for the genotoxic effects observed in related compounds. However, specific studies detailing the biological impact of these functional groups when the hydroxyamino substituent is at the 5-position of the quinoline 1-oxide ring are not available.
Modulatory Effects of Substituents and Structural Variations on Reactivity and DNA Adduct Spectra
For 4-HAQO, the ultimate carcinogenic form is thought to be an electrophilic reactant that forms several stable adducts with DNA, primarily with purine (B94841) bases. nih.govoup.com The three main adducts formed by 4-HAQO are N-(deoxyguanosin-8-yl)-4AQO, 3-(deoxyguanosin-N2-yl)-4AQO, and 3-(deoxyadenosin-N6-yl)-4AQO. nih.gov The formation and repair of these adducts show species and organ specificity, which correlates with the carcinogenic activity of the compound. nih.gov Information regarding the reactivity and the spectrum of DNA adducts formed by 5-(Hydroxyamino)quinoline 1-oxide is absent from the scientific record. Therefore, the modulatory effects of this specific structural variation remain uncharacterized.
Computational Approaches to SAR Analysis (e.g., QSAR modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool used to predict the biological activities of chemical compounds based on their molecular structures. Such models have been developed for various classes of compounds, including quinoxaline (B1680401) 1,4-di-N-oxide derivatives, to predict their activity against diseases like Chagas' disease. These studies help in understanding the relationship between physicochemical properties and biological activity. However, a review of available literature, including voltammetric and spectroscopic studies of 4-HAQO and its analogues, reveals no specific QSAR models or computational studies that have been performed for this compound. nih.gov The lack of experimental data for the 5-isomer precludes its inclusion in such predictive modeling efforts.
Advanced Analytical and Computational Methodologies in Research on 5 Hydroxyamino Quinoline 1 Oxide
Sophisticated Spectroscopic and Chromatographic Techniques for Adduct and Metabolite Analysis (e.g., LC-ESI/MS3, NMR, UV-vis, FTIR)
The identification and characterization of 5-HAQO's metabolites and DNA adducts rely on a combination of high-resolution chromatographic separation and sensitive spectroscopic detection.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) has become a primary tool for studying DNA adducts. nih.gov This technique is crucial for both targeted and untargeted analysis of DNA damage. nih.gov In targeted methods, known adducts are quantified with high sensitivity and specificity. Untargeted approaches, often termed "DNA adductomics," leverage high-resolution mass spectrometry (HRMS) to screen for a wide range of DNA modifications without prior knowledge of their structure. nih.gov For instance, LC-ESI-MS/MS is used to detect and quantify pyrrolizidine (B1209537) alkaloid-derived DNA adducts in vitro and in vivo. jfda-online.com The analysis of DNA modified by related compounds, such as 4-hydroxyaminoquinoline 1-oxide, often begins with enzymatic hydrolysis of the DNA, followed by separation of the resulting modified nucleosides using high-performance liquid chromatography (HPLC). nih.gov The different adducts can then be detected and characterized by mass spectrometry. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules. Both 1H and 13C NMR are used to elucidate the structure of quinoline (B57606) derivatives and their oxidation products. dergipark.org.trnih.gov In the context of 5-HAQO research, NMR can be used to confirm the structure of synthesized standards of adducts and metabolites. Theoretical calculations using the gauge-independent atomic orbital (GIAO) method can complement experimental NMR data by predicting chemical shifts. nih.gov
UV-visible (UV-vis) Spectroscopy is employed to study the electronic properties of quinoline derivatives. nih.govresearchgate.net The absorption spectra can provide insights into the electronic transitions within the molecule. For example, the UV-vis spectrum of 5-aminoquinoline, a related compound, has been recorded and analyzed using time-dependent DFT (TD-DFT) to understand its electronic properties, such as HOMO and LUMO energies. nih.gov This technique is also valuable for monitoring reactions, such as the biodegradation of quinoline, by measuring changes in absorbance at specific wavelengths. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the molecule provide a characteristic fingerprint. For quinoline derivatives, FTIR spectra have been recorded to carry out complete vibrational assignment and analysis of the fundamental modes. nih.gov Theoretical DFT calculations are often used in conjunction with experimental FTIR to assign vibrational frequencies to specific molecular motions. mdpi.com
| Technique | Application in 5-HAQO Research | Key Findings/Capabilities |
|---|---|---|
| LC-ESI-MS/MS | Detection and quantification of DNA adducts and metabolites. nih.govjfda-online.com | Enables both targeted and untargeted "adductomics" approaches; provides molecular weight and structural information from fragmentation patterns. nih.gov |
| NMR Spectroscopy | Structural elucidation of metabolites and synthesized adduct standards. dergipark.org.tr | Provides detailed information on the chemical environment of atoms (1H, 13C), confirming molecular structures. nih.gov |
| UV-vis Spectroscopy | Analysis of electronic properties and reaction monitoring. nih.gov | Characterizes electronic transitions (e.g., HOMO-LUMO gap) and can be used for quantitative analysis of reactants and products. nih.govnih.gov |
| FTIR Spectroscopy | Identification of functional groups and vibrational analysis. nih.gov | Provides a molecular fingerprint based on vibrational modes, confirming the presence of specific chemical bonds. mdpi.com |
Quantitative Methodologies for DNA Adduct Measurement (e.g., Accelerator Mass Spectrometry)
Quantifying the low levels of DNA adducts typically found in biological samples after exposure to carcinogens requires ultra-sensitive analytical techniques.
Accelerator Mass Spectrometry (AMS) is a highly sensitive method for measuring isotope ratios, making it exceptionally well-suited for quantifying DNA adducts. nih.gov It offers attomole (10⁻¹⁸ mol) sensitivity and high precision, allowing for the study of dose-response relationships and toxicokinetics of adduct formation at very low, environmentally relevant doses of chemicals. nih.gov The technique is particularly powerful when used with compounds labeled with rare isotopes like ¹⁴C. This extreme sensitivity overcomes the limitations of many other DNA adduct measurement techniques that struggle to quantify adducts at realistic human exposure levels. nih.gov
| Methodology | Principle | Sensitivity | Application to 5-HAQO Research |
|---|---|---|---|
| Accelerator Mass Spectrometry (AMS) | Measures isotope ratios (e.g., ¹⁴C/¹²C) with extremely high selectivity and sensitivity. nih.gov | Attomole (10⁻¹⁸ mol) level. nih.gov | Quantification of DNA adducts at very low doses, enabling studies of adduct formation and removal kinetics relevant to human exposure. nih.gov |
| LC-MS/MS | Separates adducts chromatographically and quantifies them based on mass-to-charge ratio. nih.gov | Femtomole (10⁻¹⁵ mol) to picomole (10⁻¹² mol) level. | Standard method for quantifying specific, known DNA adducts. nih.gov |
| Immunoassays (ELISA, RIA) | Uses antibodies to detect specific adduct structures. | Can be highly sensitive but may be limited by antibody cross-reactivity and inability to provide chemical characterization. | Screening for the presence of specific adduct classes. |
Quantum Chemical Studies for Understanding Electronic Properties and Reaction Mechanisms (e.g., Density Functional Theory (DFT) calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the intrinsic properties of molecules like 5-HAQO. These studies provide insights that are often difficult to obtain experimentally.
Density Functional Theory (DFT) calculations are used to explore the electronic structure, stability, and reactivity of quinoline derivatives. researchgate.netnih.gov By optimizing the molecular geometry, DFT can predict structural parameters and vibrational frequencies, which can be compared with experimental data from FTIR spectroscopy. nih.gov These calculations are also used to determine electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical for understanding chemical reactivity. nih.gov Furthermore, DFT can model reaction pathways and calculate the energy barriers for processes like tautomerization or proton transfer, shedding light on the mechanisms through which 5-HAQO or its metabolites might react with DNA. researchgate.netnih.gov For N-oxide derivatives, DFT has been employed to study the nature of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. researchgate.netnih.gov
| Computational Method | Application | Calculated Properties |
|---|---|---|
| Density Functional Theory (DFT) | Geometric Optimization | Bond lengths, bond angles, conformational energies. nih.gov |
| Electronic Properties | HOMO/LUMO energies, molecular orbital distributions, electrostatic potential. nih.gov | |
| Reaction Mechanisms | Transition state structures, activation energy barriers, reaction pathways. researchgate.netnih.gov |
Molecular Modeling and Simulation Approaches in Mechanistic Studies (e.g., Molecular Dynamics)
Molecular modeling and simulation techniques provide a dynamic view of how 5-HAQO and its adducts interact with biological systems, particularly DNA.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. dtu.dk In the context of 5-HAQO, MD simulations can model the interaction of the molecule or its DNA adducts with a DNA double helix. nih.gov These simulations can reveal how the presence of an adduct affects the local and global structure of DNA, including changes in conformation and flexibility. dtu.dk Key analyses in MD simulations include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein or DNA. dtu.dkdoi.org By simulating the ligand-DNA complex in a solvated environment, researchers can investigate the stability of binding, identify key interactions such as hydrogen bonds, and understand the forces driving complex formation. nih.govdovepress.com Car-Parrinello Molecular Dynamics (CPMD), a first-principles approach, has been used to investigate hydrogen bond dynamics in quinoline N-oxide derivatives, providing a highly detailed view of proton mobility and interaction energies. researchgate.net
| Simulation Technique | Purpose | Key Analyses and Outputs |
|---|---|---|
| Molecular Dynamics (MD) | To simulate the time-dependent behavior of the 5-HAQO-DNA complex in a biological environment. dtu.dk | - Trajectory of atomic positions over time.
|
| Molecular Docking | To predict the preferred binding orientation of 5-HAQO or its metabolites to DNA. nih.gov | - Binding poses.
|
| Car-Parrinello Molecular Dynamics (CPMD) | First-principles simulation to study detailed dynamics, such as proton transfer. researchgate.net | - Hydrogen bond dynamics.
|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
